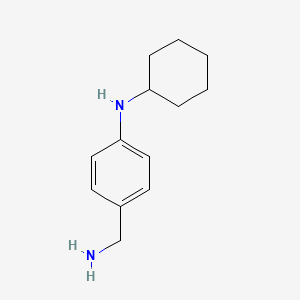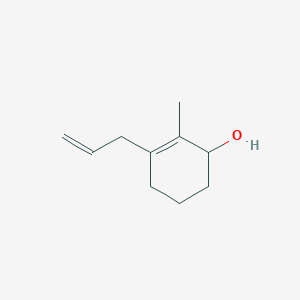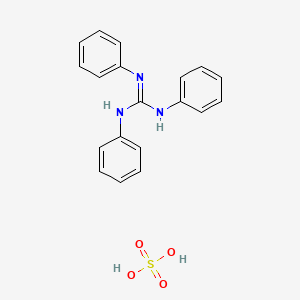![molecular formula C12H8BrN3O B12587039 9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo- CAS No. 647825-13-6](/img/structure/B12587039.png)
9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo-: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. The indole skeleton is characterized by a benzene ring fused to a pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo- typically involves the bromination of 9H-Pyrido[3,4-b]indole-3-carboxamide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: : Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process is optimized to maintain high yields and purity levels, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in 9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo- can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products: : The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, 9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: : This compound has shown potential in medicinal chemistry, particularly as an enzyme inhibitor. It has been studied for its ability to inhibit enzymes like renin, which plays a role in blood pressure regulation .
Industry: : In the industrial sector, it is used in the synthesis of dyes, pigments, and other materials that require stable and reactive heterocyclic compounds .
Mecanismo De Acción
The mechanism of action of 9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo- involves its interaction with specific molecular targets, such as enzymes. The carboxamide moiety allows it to form hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can affect various biological pathways, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
9H-Pyrido[3,4-b]indole: Lacks the bromine and carboxamide groups, making it less reactive.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: A reduced form with different chemical properties.
Uniqueness: : The presence of both the bromine and carboxamide groups in 9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo- enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical synthesis and biological applications .
Propiedades
Número CAS |
647825-13-6 |
|---|---|
Fórmula molecular |
C12H8BrN3O |
Peso molecular |
290.11 g/mol |
Nombre IUPAC |
1-bromo-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C12H8BrN3O/c13-11-10-7(5-9(16-11)12(14)17)6-3-1-2-4-8(6)15-10/h1-5,15H,(H2,14,17) |
Clave InChI |
VGNRPFZLSZZGKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine](/img/structure/B12586960.png)

![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12586974.png)

![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]amino}benzonitrile](/img/structure/B12586989.png)
![2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol](/img/structure/B12586999.png)

![{4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12587012.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12587031.png)
![Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl-](/img/structure/B12587035.png)
![2,5-Dimethyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12587036.png)


![Methyl 2-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12587054.png)
